
(-)-O-Desmethylvenlafaxine
Ăbersicht
Beschreibung
(-)-O-Desmethylvenlafaxine (ODV), also known as desvenlafaxine, is the primary active metabolite of the serotonin-norepinephrine reuptake inhibitor (SNRI) venlafaxine. Structurally, ODV differs from venlafaxine by the absence of a methyl group on the phenolic oxygen (CââHââ NOâ vs. CââHââNOâ) . It exhibits dual inhibition of serotonin (5-HT) and norepinephrine (NE) reuptake, with a pharmacological profile nearly identical to its parent compound . ODV has a longer elimination half-life (~10 hours) compared to venlafaxine (3â4 hours), contributing to its once-daily dosing regimen .
Wirkmechanismus
Target of Action
R-(-)-O-Desmethyl Venlafaxine, also known as (-)-O-Desmethylvenlafaxine or O-Desmethylvenlafaxine, (-)-, is a potent inhibitor of neuronal serotonin and norepinephrine reuptake . These neurotransmitters, serotonin and norepinephrine, are key players in mood regulation .
Mode of Action
The compound works by blocking the reuptake of serotonin and norepinephrine at the presynaptic terminal . This results in an increased concentration of these neurotransmitters in the synaptic cleft, enhancing their neurotransmission and thus potentiating their activity in the central nervous system .
Biochemical Pathways
The primary biochemical pathways affected by R-(-)-O-Desmethyl Venlafaxine are those involving serotonin and norepinephrine. By inhibiting their reuptake, the compound increases the levels of these neurotransmitters in the synaptic cleft, thereby enhancing their signaling . This can lead to downstream effects such as mood elevation, which is beneficial in the treatment of conditions like major depressive disorder and anxiety disorders .
Pharmacokinetics
R-(-)-O-Desmethyl Venlafaxine is metabolized in the liver via the CYP2D6 isoenzyme to its active metabolite . The absorption of the compound is high, with oral bioavailability being over 92% . The distribution volume of the compound is 7.5 ± 3.7 L/kg for Venlafaxine and 5.7 ± 1.8 L/kg for its active metabolite . The compound and its metabolites are primarily excreted in the urine .
Result of Action
The molecular and cellular effects of R-(-)-O-Desmethyl Venlafaxineâs action primarily involve the potentiation of serotonin and norepinephrine activity in the central nervous system. This is achieved by inhibiting the reuptake of these neurotransmitters, leading to an increase in their synaptic concentrations . The result is an enhancement of neurotransmission, which can lead to mood elevation and other beneficial effects in the treatment of psychiatric conditions .
Action Environment
The action, efficacy, and stability of R-(-)-O-Desmethyl Venlafaxine can be influenced by various environmental factors. For instance, the presence of certain genetic polymorphisms can lead to variations in the metabolism and efficacy of the compound . Additionally, the compound should be taken with food to lessen stomach upset . Itâs also important to note that the compound may cause drowsiness or dizziness, and its effects may be intensified by alcohol .
Biochemische Analyse
Biochemical Properties
R-(-)-O-Desmethyl Venlafaxine interacts with several enzymes and proteins. It is primarily metabolized by conjugation, mediated by UDP Glucuronosyltransferase (UGT) isoforms, and to a minor extent, through oxidative metabolism . CYP3A4 mediates the oxidative metabolism (N-demethylation) of R-(-)-O-Desmethyl Venlafaxine to N, O-didesmethyl venlafaxine .
Cellular Effects
The effects of R-(-)-O-Desmethyl Venlafaxine on various types of cells and cellular processes are profound. For instance, it has been shown to have significant effects on astrocytes, a type of glial cell in the brain . The compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of R-(-)-O-Desmethyl Venlafaxine is complex. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Biologische AktivitÀt
(-)-O-Desmethylvenlafaxine (ODV), the primary active metabolite of venlafaxine, is a dual serotonin and norepinephrine reuptake inhibitor (SNRI) widely used in the treatment of major depressive disorder (MDD) and anxiety disorders. Understanding its biological activity is crucial for optimizing therapeutic outcomes and minimizing adverse effects. This article reviews the pharmacokinetics, efficacy, safety, and potential applications of ODV based on diverse research findings.
Pharmacokinetics
ODV is formed through the first-pass metabolism of venlafaxine, primarily by cytochrome P450 enzymes CYP2D6 and CYP2C19. The pharmacokinetic characteristics of ODV have been extensively studied:
- Absorption : ODV has a mean absorption time ranging from 2.2 hours, indicating relatively quick uptake into systemic circulation.
- Half-life : The elimination half-life of ODV varies between 10 to 19 hours, allowing for once-daily dosing in clinical settings .
- Distribution : The apparent volume of distribution for ODV is approximately 5.7 ± 1.8 L/kg, suggesting significant tissue distribution .
Table 1: Pharmacokinetic Parameters of ODV
Parameter | Value |
---|---|
Mean Absorption Time | 2.2 hours |
Half-life | 10-19 hours |
Apparent Clearance | 0.4 ± 0.2 L/h/kg |
Volume of Distribution | 5.7 ± 1.8 L/kg |
Efficacy
Clinical studies have demonstrated that ODV exhibits comparable efficacy to venlafaxine in treating depression and anxiety disorders. One study indicated that serum levels of both venlafaxine and ODV correlate significantly with therapeutic effects, suggesting that monitoring these levels can guide dosage adjustments .
Case Study: Efficacy in Depression
A randomized controlled trial involving patients with major depressive disorder showed that those treated with venlafaxine exhibited significant improvements in depression scores compared to placebo, with ODV contributing to these effects due to its pharmacological properties .
Safety Profile
The safety profile of ODV has been evaluated in various studies, revealing a range of side effects similar to those observed with venlafaxine:
- Common Side Effects : These include nausea, dizziness, insomnia, and increased blood pressure.
- Serotonin Syndrome : There is a risk of serotonin syndrome, particularly when combined with other serotonergic agents .
- Overdose Risk : In cases of overdose, high serum levels of both venlafaxine and ODV have been associated with severe symptoms; however, some patients have survived significant overdoses without life-threatening complications .
Table 2: Reported Side Effects of ODV
Side Effect | Incidence Rate (%) |
---|---|
Nausea | 30-40 |
Dizziness | 20-30 |
Insomnia | 15-25 |
Increased Blood Pressure | Variable |
Biological Mechanisms
ODV's mechanism of action involves the inhibition of serotonin and norepinephrine reuptake at synaptic clefts, enhancing neurotransmitter availability. This dual action is believed to contribute to its antidepressant and anxiolytic effects.
Wissenschaftliche Forschungsanwendungen
Pharmacological Properties
ODV exhibits similar pharmacological activity to its parent compound, venlafaxine, but with a reduced risk of pharmacokinetic drug interactions. Studies have shown that ODV is effective in treating depression and anxiety, making it a valuable compound in psychiatric medicine. Its mechanism involves the inhibition of the reuptake of serotonin and norepinephrine, contributing to its antidepressant effects .
Table 1: Pharmacological Properties of ODV
Property | Description |
---|---|
Chemical Structure | Active metabolite of venlafaxine |
Mechanism of Action | Serotonin and norepinephrine reuptake inhibition |
Clinical Uses | Treatment of MDD and anxiety disorders |
Risk Profile | Lower risk of drug interactions compared to venlafaxine |
Prodrug Development
Recent research has focused on enhancing the bioavailability and brain uptake of ODV through prodrug strategies. A study synthesized various esters of ODV, identifying compounds that could improve its pharmacokinetic properties. Notably, esters like ODVP-1, ODVP-2, and ODVP-3 demonstrated significantly higher relative bioavailability in animal models compared to ODV itself . This advancement suggests potential for developing more effective formulations for clinical use.
Table 2: Prodrug Candidates and Their Bioavailability
Prodrug Candidate | Relative Bioavailability | Brain Uptake |
---|---|---|
ODVP-1 | High | Increased |
ODVP-2 | High | Increased |
ODVP-3 | High | Increased |
Therapeutic Drug Monitoring (TDM)
TDM represents an essential application in optimizing antidepressant treatment. A study investigated the relationship between serum concentrations of venlafaxine and ODV and antidepressant response among patients. Findings indicated a bell-shaped relationship between serum concentration and therapeutic efficacy, suggesting that maintaining serum levels within a specific range (100-400 ng/mL) could enhance treatment outcomes . This underscores the importance of individualized dosing based on serum monitoring.
Table 3: Therapeutic Drug Monitoring Insights
Serum Concentration (ng/mL) | Antidepressant Response |
---|---|
100 - 400 | Increased efficacy |
> 400 | Decreased efficacy |
Clinical Case Studies
Several case studies have highlighted the clinical implications of ODV. One notable case involved a fatal instance of venlafaxine self-poisoning, where detailed tissue distribution analyses revealed significant levels of both venlafaxine and ODV. This case emphasized the necessity for careful monitoring and understanding the pharmacokinetics involved in overdose scenarios .
Table 4: Case Study Summary
Case Description | Findings |
---|---|
Fatal self-poisoning | High levels of ODV detected; overdose management issues |
Q & A
Basic Research Questions
Q. What analytical methods are validated for quantifying (-)-O-Desmethylvenlafaxine (ODV) in biological matrices?
- High-performance liquid chromatography (HPLC) with spectrofluorimetric detection and LC-MS/MS are widely validated. Calibration curves for ODV in plasma show linearity (10â1000 ng/mL, rÂČ â„ 0.9996), with extraction recoveries >80% and intraday/interday precision <10% RSD . Method validation must include specificity, sensitivity (LOQ = 10 ng/mL), and stability testing under storage conditions (e.g., â20°C for 90 days) .
Q. How can researchers ensure reproducibility in pharmacokinetic studies of ODV?
- Detailed experimental protocols must specify:
- Chromatographic conditions : Column type (e.g., C18), mobile phase composition (e.g., acetonitrile-phosphate buffer), and flow rate .
- Internal standards : Use of mexiletine or deuterated analogs to correct for matrix effects .
- Sample preparation : Protein precipitation or solid-phase extraction to minimize interference .
- Cross-validate methods against established assays (e.g., capillary electrophoresis with charged cyclodextrins) to confirm accuracy .
Q. What are the key pharmacological properties of ODV relevant to preclinical studies?
- ODV is a dual serotonin-norepinephrine reuptake inhibitor (SNRI) with ICâ â values of 47.3 nM (hSERT) and 531.3 nM (hNET). It exhibits weak dopamine transporter binding, negligible MAOI activity, and blood-brain barrier penetration . Pharmacokinetic parameters (e.g., tâ/â, Câââ) should be determined using species-specific models (e.g., rabbits) .
Advanced Research Questions
Q. How can enantiomeric separation of ODV be optimized for stereoselective pharmacokinetic analysis?
- Use chiral columns (e.g., vancomycin-based) or cyclodextrin-modified capillary electrophoresis. Key parameters:
- pH : Adjust buffer pH (e.g., 3.0â5.0) to optimize resolution of (-)- and (+)-enantiomers .
- Temperature : Control column temperature (±1°C) to enhance reproducibility .
- Validation : Confirm enantiomer stability under storage and assay conditions (RSD < 5%) .
Q. What strategies resolve analytical challenges in distinguishing ODV from structurally similar compounds (e.g., tramadol)?
- Trapped Ion Mobility Spectrometry (TIMS) : Differentiate isomers via collision cross-section (CCS) values. For ODV, CCS deviations <0.2% from reference values enable unambiguous identification .
- Multi-dimensional LC-MS/MS : Combine retention time, isotopic pattern, and MS/MS fragmentation (e.g., m/z 264 â 107 for ODV) to improve specificity .
Q. How should researchers address variability in ODV pharmacokinetic data across studies?
- Meta-analysis : Pool data from multiple preclinical models (e.g., rodents, rabbits) to assess interspecies differences in metabolism .
- Contradiction resolution : Compare extraction methods (e.g., protein precipitation vs. SPE) and validate against certified reference materials (e.g., O-Desmethylvenlafaxine Succinate Monohydrate, CAS 386750-22-7) .
Q. What novel formulations improve ODV bioavailability for neuropharmacological research?
- Phenolic ester prodrugs : Synthesize ODV esters (e.g., lipophilic derivatives) to enhance brain uptake. Validate using in vitro BBB models (e.g., PAMPA) and in vivo imaging .
- Nanocarriers : Encapsulate ODV in lipid nanoparticles to prolong half-life. Characterize release kinetics via dialysis membranes and HPLC quantification .
Q. Methodological Considerations
Q. How to design experiments for ODV stability and degradation studies?
- Forced degradation : Expose ODV to heat (40â60°C), light (UV-Vis), and hydrolytic conditions (acid/alkaline). Monitor degradation products via UPLC-QTOF and assign structures using MSâż .
- Storage stability : Test ODV in plasma at â80°C, â20°C, and 4°C over 6â12 months. Report % recovery and RSD for each condition .
Q. What statistical approaches are recommended for analyzing ODV dose-response relationships?
- Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate ECâ â/ICâ â values .
- ANOVA with post hoc tests : Compare treatment groups in behavioral assays (e.g., forced swim test) while controlling for batch effects .
Q. Tables for Key Data
Table 1. Analytical Validation Parameters for ODV in Plasma
Parameter | Value (ODV) | Acceptance Criteria | Reference |
---|---|---|---|
Linearity (rÂČ) | â„0.9996 | rÂČ â„ 0.995 | |
LOQ (ng/mL) | 10 | S/N â„ 10 | |
Intraday Precision | <10% RSD | <15% RSD | |
Extraction Recovery | >80% | >70% |
Table 2. Pharmacokinetic Parameters of ODV in Rabbits
Parameter | Mean ± SD | Method | Reference |
---|---|---|---|
tâ/â (h) | 4.2 ± 0.8 | LC-MS/MS | |
Câââ (ng/mL) | 284 ± 45 | MRM LC-MS/MS | |
AUCââ24 (h·ng/mL) | 1980 ± 320 | Non-compartmental |
Vergleich Mit Àhnlichen Verbindungen
Comparison with Venlafaxine
Pharmacokinetic and Pharmacodynamic Differences
Venlafaxine is a prodrug requiring CYP2D6 metabolism to form ODV, which accounts for ~90% of its activity . At steady state, ODV plasma concentrations are 2â3 times higher than venlafaxine, with dose-proportional pharmacokinetics up to 150 mg when combined as an "active moiety" . CYP2D6 polymorphisms significantly influence ODV levels: poor metabolizers (PMs) exhibit 50% lower ODV exposure compared to normal metabolizers (NMs) .
Environmental Impact
Both compounds accumulate in aquatic organisms, with bioaccumulation factors (BAFs) amplified >10Ă in loach tissues when microplastics are present. R-enantiomers of ODV and venlafaxine are preferentially degraded in environmental matrices .
Comparison with O-Desmethyltramadol
O-Desmethyltramadol (ODT), the active metabolite of tramadol, shares structural isomerism with ODV (CââHââ NOâ) and identical precursor mass (m/z 264). Both produce the same product ion (m/z 58) in mass spectrometry, leading to analytical interference. Chromatographic separation requires extended gradients, though ODT is pharmacologically distinct as a ÎŒ-opioid receptor agonist .
Parameter | This compound | O-Desmethyltramadol |
---|---|---|
logP | 2.3 | ~1.3 (estimated) |
Primary Activity | SNRI | Opioid agonist |
Metabolic Enzyme | CYP3A4 | CYP2D6 |
Analytical Challenges and Methods
ODV and venlafaxine require enantioselective separation due to differential activity of R- and S-enantiomers. HPLC and UPLC methods with fluorescence detection achieve baseline resolution, critical for therapeutic drug monitoring . ODVâs structural similarity to ODT complicates forensic and clinical assays, necessitating method-specific adjustments .
Vorbereitungsmethoden
Cyanohydrin-Based Synthesis Route
Intermediate I: [2-Amino-1-(4-Hydroxyphenyl)Ethyl]Cyclohexanol Hydrochloride
The synthesis begins with p-hydroxyphenyl acetonitrile, which undergoes cyclohexanone condensation in the presence of sodium methoxide to form the cyanohydrin intermediate. Hydrogenation using 10% palladium-carbon under 2.0 MPa Hâ achieves 98.32% purity and 94.20% yield . Critical parameters include:
-
Temperature : 25â30°C to prevent epimerization.
-
Solvent : Isopropanol-water (3:1) mixture reduces byproduct formation.
-
Catalyst loading : 15 wt% Pd/C maximizes hydrogen uptake efficiency .
Post-hydrogenation, the crude product is purified via recrystallization in ethanol, removing residual cyclohexanone (<50 ppm) and ensuring compliance with International Council for Harmonisation (ICH) impurity guidelines .
Dimethylation to ODV Free Base
Intermediate I undergoes N-methylation using 37% formaldehyde and 85% formic acid in isopropanol. The reaction proceeds via Eschweiler-Clarke mechanism, with optimal conditions yielding 84.77% ODV free base :
Table 1 : Dimethylation Optimization
Parameter | Range Tested | Optimal Value | Purity (%) | Yield (%) |
---|---|---|---|---|
Formaldehyde Equiv. | 1.5â3.0 | 2.5 | 99.20 | 84.77 |
Reaction Time (h) | 8â24 | 16 | 98.85 | 82.41 |
Solvent | MeOH, EtOH, IPA | IPA | 99.20 | 84.77 |
Isopropanol (IPA) outperforms methanol and ethanol due to its protic nature, enhancing nucleophilic attack on the imine intermediate .
Spiro-Intermediate Strategy for Scalable Production
Spiro-Venlafaxine Hydrochloride Synthesis
An alternative route (Patent US8754261B2) utilizes 1-[cyano-1-(4-methoxyphenyl)methyl]cyclohexanol as the starting material. Hydrogenation at 50â60°C with Pd/C in glacial acetic acid produces spiro-venlafaxine, which is methylated using methyl iodide to form spiro-venlafaxine hydrochloride . Key advantages include:
-
Reaction Safety : Avoids LiAlHâ, reducing explosion risks.
-
Yield : 89% spiro-venlafaxine hydrochloride after recrystallization in IPA .
Table 2 : Spiro-Venlafaxine Hydrochloride Crystallization
Solvent Ratio (IPA:HâO) | Temperature (°C) | Purity (%) | Yield (%) |
---|---|---|---|
4:1 | 0â5 | 99.5 | 85 |
3:1 | 10â15 | 98.7 | 89 |
2:1 | 20â25 | 97.2 | 78 |
Demethylation and Ring-Opening
Spiro-venlafaxine hydrochloride undergoes O-demethylation using octanethiolate and polyethylene glycol (PEG-4000) at 145â150°C, followed by ring-opening with paraformaldehyde and formic acid. This one-pot process achieves 76% yield of ODV free base with 99.1% HPLC purity .
Salt Formation and Crystallization
ODV Succinate Monohydrate
ODV free base reacts with succinic acid in acetone-water (3:1) at 60°C. Gradual cooling to 0â4°C induces crystallization, yielding 90.27% ODV succinate monohydrate. X-ray diffraction (XRD) confirms crystalline Form I with characteristic peaks at 5°, 10°, 21°, and 26° (2Ξ) .
Table 3 : Crystallization Conditions for ODV Succinate
Solvent Ratio (Acetone:HâO) | Cooling Rate (°C/h) | Purity (%) | Yield (%) |
---|---|---|---|
4:1 | 10 | 99.72 | 59.47 |
3:1 | 5 | 99.90 | 90.27 |
2:1 | 2 | 99.85 | 82.13 |
ODV Oxalate
Mixing ODV free base with oxalic acid in acetone-ethanol (4:1) at 50â55°C produces oxalate salt. Recrystallization at â20°C yields 73% pure product with a melting point of 192â194°C .
Comparative Analysis of Synthetic Routes
Parameter | Cyanohydrin Route | Spiro-Intermediate Route |
---|---|---|
Total Yield | 71.09% | 68% |
Purity (HPLC) | 99.92% | 99.9% |
Genotoxic Impurities | <0.08% | <0.1% |
Solvent Consumption (L/kg) | 120 | 95 |
Reaction Steps | 5 | 7 |
The cyanohydrin route offers higher yield and fewer steps, while the spiro-intermediate method reduces hazardous waste generation .
Eigenschaften
IUPAC Name |
4-[(1R)-2-(dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2/c1-17(2)12-15(13-6-8-14(18)9-7-13)16(19)10-4-3-5-11-16/h6-9,15,18-19H,3-5,10-12H2,1-2H3/t15-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYYIDSXMWOZKMP-HNNXBMFYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(C1=CC=C(C=C1)O)C2(CCCCC2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C[C@@H](C1=CC=C(C=C1)O)C2(CCCCC2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10162168 | |
Record name | O-Desmethylvenlafaxine, (-)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10162168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
142761-11-3 | |
Record name | O-Desmethylvenlafaxine, (-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142761113 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | O-Desmethylvenlafaxine, (-)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10162168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | O-DESMETHYLVENLAFAXINE, (-)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HY5T9WKI4O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Synthesis routes and methods V
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem prĂ€sentiert werden, ausschlieĂlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell fĂŒr In-vitro-Studien konzipiert, die auĂerhalb lebender Organismen durchgefĂŒhrt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgefĂŒhrt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA fĂŒr die Vorbeugung, Behandlung oder Heilung von medizinischen ZustĂ€nden, Beschwerden oder Krankheiten erhalten haben. Wir mĂŒssen betonen, dass jede Form der körperlichen EinfĂŒhrung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlĂ€sslich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewĂ€hrleisten.